molecular formula C5H4ClNO B102469 2-Chloro-4-hydroxypyridine CAS No. 17228-67-0

2-Chloro-4-hydroxypyridine

Cat. No. B102469
CAS RN: 17228-67-0
M. Wt: 129.54 g/mol
InChI Key: VBEHFOMFHUQAOW-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO . It has a molecular weight of 129.55 . It is a solid substance that is white to light yellow to light orange in color .


Synthesis Analysis

The synthesis of 2-Chloro-4-hydroxypyridine can be achieved through various methods. One such method involves the reaction of 2-chloro-6-hydroxypyridine with [Ru(N^N) 2 Cl 2] in C 2 H 5 OH/H 2 O in a 1:1 molar ratio . Another method involves the chlorination of hydroxypyrimidines, -pyridines, -quinoxalines, or even -amides using equimolar POCl3 .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-hydroxypyridine is 1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H, (H,7,8) . The InChI key is VBEHFOMFHUQAOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Chloro-4-hydroxypyridine can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions with aryl bromides, alkyl halides, and other reagents . It can also be involved in the formation of C4-C(sp2) and C4-C(sp3) bonds using organoboron, -zinc, and -magnesium reagents .


Physical And Chemical Properties Analysis

2-Chloro-4-hydroxypyridine is a solid at room temperature . It has a melting point range of 169-172°C . It is soluble in methanol . Its density is predicted to be 1.392±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 2-Chloro-4-hydroxypyridine and its derivatives have been explored in various synthetic processes. For instance, Kolder and Hertog (2010) described the synthesis of 5-chloro derivatives of dihydroxypyridine, studying their reactivity towards bromine and hydrochloric acid solutions (Kolder & Hertog, 2010).

Tautomeric and Conformational Equilibria

  • The impact of chlorination on tautomeric and conformational equilibria in hydroxypyridines has been investigated. Calabrese et al. (2017) demonstrated that chlorination significantly influences the predominant tautomeric forms of these compounds (Calabrese et al., 2017).

Reactions with Nitrobenzene and Tautomerism

  • Studies on the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene have been conducted by Boga et al. (2001), providing insights into the tautomerism and kinetics of these reactions (Boga et al., 2001).

Catalysis and Synthesis Applications

  • The use of 2-Chloro-4-hydroxypyridine in catalysis has been explored. For example, Altman and Buchwald (2007) utilized Cu-based catalysts with hydroxypyridines for N-arylation and O-arylation processes, demonstrating their utility in synthetic chemistry (Altman & Buchwald, 2007).

Fluorescence Studies

  • The fluorescence behavior of hydroxypyridines, including 2-Chloro-4-hydroxypyridine, has been studied in different solvents, providing insights into their chemical properties. Weisstuch et al. (1975) investigated this aspect, contributing to our understanding of their photophysical properties (Weisstuch et al., 1975).

Alternative Energy Applications

  • The design element of 2-hydroxypyridine, closely related to 2-Chloro-4-hydroxypyridine, has been incorporated into synthetic catalysts for alternative energy applications. Moore, Dahl, and Szymczak (2015) discussed the use of such catalysts in lower energy catalytic pathways, highlighting the potential of these compounds in energy-relevant chemistry (Moore, Dahl, & Szymczak, 2015).

Safety And Hazards

2-Chloro-4-hydroxypyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHFOMFHUQAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938117
Record name 2-Chloropyridin-4-ol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxypyridine

CAS RN

17368-12-6, 17228-67-0
Record name 2-Chloro-4-pyridinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4(1H)-pyridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=17228-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-4-pyridone
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Record name 2-Chloropyridin-4-ol
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Record name 2-Chloropyridin-4-ol
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Record name 2-chloropyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
24
Citations
P Beak, JB Covington, JM White - The Journal of Organic …, 1980 - ACS Publications
… These criteria are shown to signal an unacceptable correlation for the case of 2-chloro-4-hydroxypyridine and 2-chloro-4-pyridone. The advantage of this model, which provides an …
Number of citations: 113 pubs.acs.org
SD Kuduk, RM DiPardo, MG Bock - Organic Letters, 2005 - ACS Publications
… Reaction of 2-chloro-4-nitropyridine with 1 N NaOH in THF/water (1:1) required heating to 60 C for 24 h to effect complete conversion to the 2-chloro-4-hydroxypyridine. Additionally, …
Number of citations: 82 pubs.acs.org
AR Katritzky, JD Rowe, SK Roy - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
Chlorine atoms α to the nitrogen displace the tautomeric equilibrium of pyridones significantly in favour of the hydroxypyridine form, whereas chlorine atoms in other positions have …
Number of citations: 40 pubs.rsc.org
O Bensaude, M Dreyfus, G Dodin… - Journal of the American …, 1977 - ACS Publications
… (a) Relaxation amplitude of the tautomeric reequilibration of 2-chloro-4 hydroxypyridine (7) … 1 as a function of pH for 2-chloro-4-hydroxypyridine (7): (—) best fit of the experimental data …
Number of citations: 58 pubs.acs.org
B Manteau, P Genix, L Brelot, JP Vors, S Pazenok… - 2010 - Wiley Online Library
… -4-(trichloromethoxy)pyridine (13): Thiophosgene (2.5 g, 1.7 mL, 21.5 mmol, 1 equiv.) in chloroform (15 mL) was added dropwise at 0 C to a solution of 2-chloro-4-hydroxypyridine (2.8 g…
S Gupta, N Chandna, P Dubey, AK Singh… - Chemical …, 2018 - pubs.rsc.org
… Cognizant of the importance of these molecules, we attempted the coupling of 2-chloro-4-hydroxypyridine (6) with 2 under the optimized reaction conditions. As desired, the reaction …
Number of citations: 17 pubs.rsc.org
JM White - 1982 - search.proquest.com
… Gordon and Katritzky correlated the log of the protomeric equilibrium constant K„, [NH]/[0H], for 6-chloro-2-hydroxypyridine (13)-6-chloro-2pyridone (14), 2-chloro-4-hydroxypyridine (61)-…
Number of citations: 3 search.proquest.com
RA Jones, BD Roney - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
… It has recently been shown that 2-chloro-4-hydroxypyridine exists as a 1 : 1 mixture with 2-chloro-4-pyridone at eq~ilibrium.~ …
Number of citations: 2 pubs.rsc.org
L He, Z Wang, L Duan, C Yang, R Tang, X Song… - Dalton …, 2016 - pubs.rsc.org
… The buo substituted CΛN ligand (buoppy) was synthesized starting from 2-chloro-4-hydroxypyridine via a nucleophilic substitution reaction and a Pd-catalyzed Suzuki coupling reaction. …
Number of citations: 27 pubs.rsc.org
JB Covington - 1978 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com

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